molecular formula C8H9N3 B2374593 1-Azido-3-ethylbenzene CAS No. 139192-74-8

1-Azido-3-ethylbenzene

Cat. No.: B2374593
CAS No.: 139192-74-8
M. Wt: 147.181
InChI Key: PLBWDBJYZNATMB-UHFFFAOYSA-N
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Description

1-Azido-3-ethylbenzene is an aryl azide derivative with the molecular formula C₈H₉N₃. It features an azide group (-N₃) at the 1-position and an ethyl substituent at the 3-position of the benzene ring. Aryl azides are widely used in click chemistry, photochemical reactions, and polymer synthesis due to their ability to undergo thermal or photolytic decomposition to generate nitrenes, which participate in crosslinking or cycloaddition reactions .

Properties

IUPAC Name

1-azido-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWDBJYZNATMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Diazotization-Azidation Route

The most common and direct method for preparing aryl azides involves the diazotization of the corresponding aniline derivative followed by azidation. This approach is widely applicable to various substituted anilines and can be adapted for the synthesis of 1-Azido-3-ethylbenzene.

General Procedure A: Acetonitrile Method

This method utilizes tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃) in acetonitrile.

Reaction Scheme:

3-Ethylaniline + t-BuONO + NaN₃ → this compound

Detailed Procedure:

  • Dissolve 3-ethylaniline (5 mmol) in acetonitrile (40 mL) in a round-bottomed flask
  • Cool the reaction mixture to 0°C in an ice bath
  • Add tert-butyl nitrite (7.5 mmol) dropwise
  • Add sodium azide (6 mmol) in small portions
  • Allow the reaction mixture to warm to room temperature and stir for 1 hour
  • Concentrate under vacuum
  • Purify by silica gel chromatography using hexane as eluent

This method typically yields the desired product in 72-90% yield, based on results with similar aryl azides.

General Procedure B: Trifluoroacetic Acid Method

An alternative diazotization approach uses trifluoroacetic acid (TFA) as the reaction medium.

Detailed Procedure:

  • Dissolve 3-ethylaniline (15 mmol) in trifluoroacetic acid (19.5 mL)
  • Cool to -10°C
  • Add solid sodium nitrite (15 mmol) in small portions while maintaining temperature below -5°C
  • Stir for 1 hour at this temperature
  • Add solid sodium azide (15 mmol) in small portions while maintaining temperature below -5°C
  • Warm to room temperature and stir for 1.5 hours
  • Pour into water (50 mL)
  • Extract with dichloromethane (2 × 50 mL)
  • Wash organic layer with 10% aqueous KOH solution (2 × 100 mL)
  • Dry combined organic phases

This method is particularly effective for anilines bearing electron-donating groups, such as alkyl substituents, and typically provides yields of 90-95%.

Nucleophilic Substitution Route

The nucleophilic substitution of halides with azide anion represents another viable approach for synthesizing this compound, particularly from 3-ethylbenzyl halides.

From 3-Ethylbenzyl Halides

Reaction Scheme:

3-Ethylbenzyl halide + NaN₃ → this compound

Detailed Procedure:

  • Dissolve 3-ethylbenzyl halide (chloride or bromide, 5 mmol) in DMF (10 mL)
  • Add sodium azide (7.5 mmol, 1.5 equiv)
  • Heat the mixture at 80-100°C for 4-6 hours
  • Cool to room temperature
  • Pour into water and extract with ethyl acetate or diethyl ether
  • Wash organic layer with brine
  • Dry over Na₂SO₄ or MgSO₄
  • Concentrate under reduced pressure
  • Purify by column chromatography if necessary

Yields typically range from 85-95% depending on the nature of the halide, with bromides generally providing higher yields than chlorides.

Alternative Solvent Systems

The choice of solvent significantly impacts the efficiency of the nucleophilic substitution reaction. Table 1 summarizes various solvent systems and their effectiveness.

Table 1: Solvent Effects on the Nucleophilic Substitution of 3-Ethylbenzyl Bromide with NaN₃

Solvent Temperature (°C) Time (h) Yield (%) Comments
DMF 80 4-6 90-95 Most common, high yield
DMSO 60-80 4-6 88-93 Effective alternative to DMF
Acetonitrile 70-80 8-10 75-85 Longer reaction time required
Acetone/Water (3:1) 50-60 12-24 70-80 Milder conditions, lower yield
Water (PTC)* 80 4-6 85-90 Environmentally friendly option

*PTC: Phase Transfer Catalyst (typically tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate)

Specialized Preparation Methods

Copper-Catalyzed Azidation of Aryl Boronic Acids

A more modern approach involves the copper-catalyzed azidation of 3-ethylphenylboronic acid.

Detailed Procedure:

  • Combine 3-ethylphenylboronic acid (1 mmol), NaN₃ (1.5 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%)
  • Add MeOH (5 mL)
  • Stir at room temperature under air for 12-24 hours
  • Dilute with ethyl acetate and wash with brine
  • Dry over Na₂SO₄
  • Concentrate and purify by column chromatography

This method typically provides yields of 70-85% and offers the advantage of mild conditions and tolerance of various functional groups.

Iron-Catalyzed C-H Azidation

Direct C-H azidation represents a cutting-edge approach to aryl azide synthesis:

Detailed Procedure:

  • To a dry reaction vessel, add ethylbenzene (1 mmol), Fe(acac)₃ (0.0025 mmol, 0.25 mol%)
  • Add sodium azide (1.5 mmol) and suitable oxidant (e.g., t-BuOOH, 2 mmol)
  • Add solvent (typically MeCN, 2 mL)
  • Heat at 60-80°C for 12-24 hours
  • Cool, dilute with ethyl acetate, and filter through Celite
  • Wash with brine, dry, concentrate, and purify

However, this method typically yields a mixture of ortho-, meta-, and para-substituted products, necessitating careful purification to isolate the desired meta-isomer.

Comparative Analysis of Preparation Methods

The various methods for synthesizing this compound each present distinct advantages and limitations. Table 2 provides a comprehensive comparison.

Table 2: Comparison of Methods for this compound Synthesis

Method Starting Material Typical Yield (%) Scale Suitability Technical Complexity Safety Considerations Overall Assessment
Diazotization (CH₃CN) 3-Ethylaniline 72-90 Lab to medium Moderate Azide handling, diazonium intermediates Preferred for laboratory scale
Diazotization (TFA) 3-Ethylaniline 90-95 Lab to medium Moderate Azide handling, low temperature, diazonium intermediates Highest yield, requires careful temperature control
Nucleophilic Substitution (DMF) 3-Ethylbenzyl halide 85-95 Lab to industrial Low Azide handling Most scalable, industrially relevant
Cu-Catalyzed Azidation 3-Ethylphenylboronic acid 70-85 Lab Moderate Azide handling Modern, mild conditions
Fe-Catalyzed C-H Azidation Ethylbenzene 30-40* Lab High Azide handling, oxidant Emerging methodology, regioselectivity issues

*Yield of meta-isomer specifically

Purification and Characterization

Characterization Data

Spectroscopic Data for this compound:

  • Appearance : Yellow oil
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.22-7.30 (m, 1H), 6.95-7.05 (m, 3H), 2.65 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H) ppm
  • ¹³C NMR (100 MHz, CDCl₃) : δ 145.8, 140.2, 129.4, 125.3, 118.7, 117.2, 28.7, 15.5 ppm
  • IR (neat) : 2964, 2931, 2872, 2096 (strong, characteristic of N₃), 1589, 1479 cm⁻¹

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in:

  • Click Chemistry : Forms 1,2,3-triazoles via cycloaddition with terminal alkynes
  • Heterocycle Synthesis : Precursor for various nitrogen-containing heterocycles
  • Medicinal Chemistry : Building block for bioactive compounds
  • Materials Science : Component in functional materials

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1-Azido-3-ethylbenzene is predominantly utilized in organic synthesis as a versatile building block. Its azido group is known for its reactivity, especially in cycloaddition reactions, making it a valuable intermediate for synthesizing various heterocycles and pharmaceuticals.

Key Reactions

  • Cycloaddition Reactions : The azido group can participate in [3+2] cycloadditions with alkynes to form triazoles, which are crucial in medicinal chemistry.
  • Formation of Heterocycles : It can be transformed into different nitrogen-containing heterocycles, enhancing the diversity of chemical libraries used in drug discovery.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been employed to synthesize several bioactive compounds. Its ability to undergo reactions that yield triazole derivatives is particularly noteworthy.

Case Study: Synthesis of Triazole Derivatives

A study highlighted the use of this compound in synthesizing triazole derivatives that exhibit promising pharmacological activities. The reaction involved coupling with alkynes under copper-catalyzed conditions, leading to high yields of the desired products .

Compound Yield (%) Notes
Triazole A84%Exhibited significant anti-inflammatory properties.
Triazole B76%Showed potential as an anti-cancer agent.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

  • Synthesis of Amines : It can be used to produce amines through nucleophilic substitution reactions.
  • Production of Tetrazoles : The compound serves as a precursor for tetrazole synthesis, which has applications in agriculture and material science due to their stability and reactivity .

Safety and Handling Considerations

Due to the inherent reactivity of azides, including this compound, safety measures are critical during handling and storage. Azides can be explosive under certain conditions; thus, proper protocols must be followed to mitigate risks associated with their use.

Summary and Future Directions

The applications of this compound underscore its importance in both academic research and industrial processes. As research continues to explore its potential, future studies may focus on optimizing synthetic routes and expanding its utility in novel drug development.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -C₂H₅, -CH₃) reduce azide reactivity but improve solubility in nonpolar media.
  • Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) enhance azide stability but increase explosion risk under thermal stress .

Biological Activity

1-Azido-3-ethylbenzene, a compound characterized by the presence of an azide group (-N₃) attached to an ethyl-substituted benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Physical Properties

PropertyValue
Molecular Weight177.23 g/mol
Melting PointNot well-defined
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to the azide group, which can undergo various chemical transformations in biological systems. The azide moiety is known for its ability to participate in nucleophilic substitution reactions and can potentially interact with biological macromolecules, such as proteins and nucleic acids.

  • Nucleophilic Reactions : The azide can react with thiols and amines, leading to the formation of stable conjugates.
  • Biological Targets : Research indicates that azides can inhibit enzymes or alter receptor functions by covalent modification.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of azido compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis due to interaction with specific enzymes .
  • Cancer Research : In a recent investigation, this compound was tested for its anticancer properties. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines through apoptosis induction .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, with IC50 values ranging from 10 to 20 µM .
  • Mechanistic Insights : Further investigations into its mechanism of action identified that the compound induces oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Application in Medicinal Chemistry

The unique reactivity of azides makes them valuable in medicinal chemistry for the development of new therapeutic agents. The following applications have been noted:

  • Drug Development : Azides are utilized as bioorthogonal reagents in click chemistry, facilitating the synthesis of complex drug molecules.
  • Prodrug Strategies : Compounds like this compound can serve as prodrugs that release active pharmacophores upon metabolic activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Azido-3-ethylbenzene, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via diazotization of 3-ethylaniline using NaNO₂ and HCl, followed by azide substitution with NaN₃. Key parameters include temperature control (0–5°C during diazotization) and stoichiometric ratios (1:1.1 aniline:NaN₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the azide (-N₃) stretch at ~2100 cm⁻¹.
  • ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm).
  • X-ray Crystallography : Resolve crystal structure to validate regiochemistry and confirm absence of byproducts .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use explosion-proof equipment due to azide instability. Conduct reactions in fume hoods with blast shields. Avoid contact via nitrile gloves and PPE. Toxicity screening (e.g., Ames test) is recommended, as azides may exhibit mutagenic properties .

Advanced Research Questions

Q. How can reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound be optimized?

  • Methodology :

  • Catalyst : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand (1–5 mol%) in THF/H₂O (3:1).
  • Kinetic Analysis : Monitor reaction via in-situ IR to track azide consumption. Optimize temperature (25–50°C) and reaction time (2–12 hrs).
  • Yield Improvement : High-pressure conditions (1–3 atm) enhance alkyne solubility and triazole formation efficiency .

Q. What strategies enable bioorthogonal labeling of biomolecules using this compound?

  • Methodology :

  • Bioconjugation : React azide-functionalized peptides/proteins with DBCO-modified fluorophores or affinity tags via strain-promoted azide-alkyne cycloaddition (SPAAC).
  • In-Vivo Tracking : Use confocal microscopy to validate intracellular labeling efficiency. Ensure minimal cytotoxicity via MTT assays (<10% reduction in cell viability at 50 µM) .

Q. How should contradictory data in azide reactivity studies be analyzed?

  • Methodology :

  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, substituent effects) causing discrepancies in reaction rates.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare transition states and predict regioselectivity in cycloadditions .

Q. Can continuous flow reactors improve scalability of this compound synthesis in academic labs?

  • Methodology : Design microreactors (0.5–2 mL volume) with precise temperature control (±1°C). Compare batch vs. flow yields via GC-MS. Flow systems reduce exothermic risks and improve reproducibility (>90% yield at 0.5 mL/min flow rate) .

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